molecular formula C17H17NO3 B1452153 2-(4'-(Dimethylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid CAS No. 1125447-12-2

2-(4'-(Dimethylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid

Cat. No. B1452153
M. Wt: 283.32 g/mol
InChI Key: PNDFYMXSXHPYSF-UHFFFAOYSA-N
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Description

2-(4’-(Dimethylcarbamoyl)-[1,1’-biphenyl]-4-yl)acetic acid is a chemical compound with the linear formula C11H13O3N1 . It is a solid substance .


Molecular Structure Analysis

The InChI key for this compound is ADKJFPTXIMSUKG-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound.

Scientific Research Applications

1. Tyrosinase Inhibition

Biphenyl-based compounds, including derivatives of 2-(4'-(Dimethylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid, are clinically significant for treatments related to hypertension and inflammation. A study demonstrated that these compounds can effectively inhibit tyrosinase, an enzyme crucial in melanin synthesis. The study synthesized various derivatives of biphenyl-based compounds and found that some exhibited significant anti-tyrosinase activities, comparable to the standard inhibitor kojic acid (Kwong et al., 2017).

2. Dual Enzyme Inhibition

Another derivative, ML 3000, has been shown to inhibit both cyclo-oxygenase and 5-lipoxygenase enzymes. This property makes it a potential candidate for various pharmacological applications including antiphlogistic, analgesic, antipyretic, antiasthmatic activities, and antiaggregative activity without causing gastrointestinal damage (Laufer et al., 1994).

3. Catalytic Applications

In the field of synthetic chemistry, certain biphenyl-acetic acid derivatives have been developed as catalysts. For instance, [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid has been used as a catalyst for oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones. This showcases the potential of these compounds in facilitating complex chemical reactions (Yakura et al., 2018).

4. Biocidal Activity

Bromo-substituted biphenyl acetic acid derivatives, synthesized through a process involving the condensation of acid chlorides with amines, have been evaluated for their anti-bacterial and anti-fungal properties. Such derivatives hold promise for applications in biocidal treatments (Agarwal, 2017).

properties

IUPAC Name

2-[4-[4-(dimethylcarbamoyl)phenyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-18(2)17(21)15-9-7-14(8-10-15)13-5-3-12(4-6-13)11-16(19)20/h3-10H,11H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDFYMXSXHPYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653818
Record name [4'-(Dimethylcarbamoyl)[1,1'-biphenyl]-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4'-(Dimethylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid

CAS RN

1125447-12-2
Record name [4'-(Dimethylcarbamoyl)[1,1'-biphenyl]-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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